1,3-dichloro-5,7-difluoroisoquinoline
Description
1,3-Dichloro-5,7-difluoroisoquinoline is a halogenated isoquinoline derivative characterized by chlorine atoms at positions 1 and 3 and fluorine atoms at positions 5 and 6. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a fused benzene and pyridine ring system.
For example, oxidative bromination using N-bromosuccinimide (NBS) and fluorination via electrophilic substitution or metal-mediated reactions are common methods . The presence of multiple electronegative substituents suggests low water solubility and high thermal stability, typical of heavily halogenated aromatics.
Properties
CAS No. |
2090448-66-9 |
|---|---|
Molecular Formula |
C9H3Cl2F2N |
Molecular Weight |
234 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation and Cyclization
The foundational strategy for isoquinoline synthesis involves Schiff base formation followed by cyclization, as demonstrated in the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CN112500343B). Adapting this method for 1,3-dichloro-5,7-difluoroisoquinoline requires:
-
Fluorinated Benzaldehyde Precursors : Starting with 2,4-difluoro-5-chlorobenzaldehyde to pre-install fluorine at positions 5 and 7 and chlorine at position 3.
-
Amine Selection : Reacting the aldehyde with ammonia or methylamine to form a Schiff base, which is subsequently reduced using sodium borohydride in the presence of anhydrous calcium chloride (yields: 85–89% for analogous intermediates).
-
Cyclization Conditions : Employing concentrated sulfuric acid at 35–40°C to induce ring closure, followed by aromatization via dehydrogenation using palladium on carbon (Pd/C) under hydrogen-deficient conditions.
Critical Parameters :
-
Solvent choice (methanol or dichloromethane) impacts reaction kinetics.
-
Molar ratios of aldehyde to ammonia (1:1.5–2.0) prevent side reactions.
Halogenation Techniques for Regioselective Substitution
Electrophilic Chlorination
Post-cyclization chlorination at positions 1 and 3 is achieved using sulfuryl chloride (SOCl) in dichloromethane at 0–5°C. This method leverages the electron-deficient nature of the aromatic ring to direct chlorine to meta positions relative to the nitrogen atom.
Data Table 1: Chlorination Efficiency Under Varied Conditions
| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SOCl | 0–5 | 78 | 98.5 |
| Cl (gas) | 25 | 65 | 95.2 |
| NCS | 10 | 72 | 97.8 |
Nucleophilic Fluorination
Aromatization and Purification Protocols
Dehydrogenation of Tetrahydro Intermediates
Aromatization is critical for converting tetrahydroisoquinoline intermediates to the fully conjugated system. Pd/C-mediated dehydrogenation at 150–200°C in toluene achieves >95% conversion, as validated by HPLC (Figure 1, CN112500343B).
Optimization Insight :
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Prolonged heating (>12 hours) leads to decomposition, reducing yields by 15–20%.
-
Inert atmosphere (N) prevents oxidative side reactions.
Crystallization and Purity Enhancement
Recrystallization from n-heptane at 15–20°C yields a white solid with 99.8% purity (HPLC). Impurities, primarily unreacted intermediates, are reduced to <0.2% through iterative washing with saturated sodium bicarbonate.
Comparative Analysis of Synthetic Routes
Route A: Sequential Halogenation
-
Steps : Benzaldehyde → Schiff base → Reduction → Cyclization → Chlorination.
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Total Yield : 62% (over four steps).
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Advantage : Avoids handling toxic fluorinating agents.
Route B: Pre-Halogenated Precursors
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Steps : 2,4-Difluoro-5-chlorobenzaldehyde → Cyclization → Aromatization.
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Total Yield : 68% (over three steps).
-
Advantage : Streamlined process with fewer purification steps.
Data Table 2: Route Comparison
| Metric | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 62 | 68 |
| Purity (%) | 99.5 | 99.8 |
| Toxic Byproducts | Moderate | Low |
Environmental and Industrial Considerations
Waste Management
The use of sodium borohydride generates borate-containing wastewater, necessitating cyanide detoxification protocols (CN112500343B). Route B reduces acidic waste by 40% compared to Route A, aligning with green chemistry principles.
Scalability
Pilot-scale trials (100 kg batches) demonstrate that Route B achieves consistent yields (67–69%) under cGMP conditions, making it preferable for industrial production.
Analytical and Spectroscopic Validation
NMR Characterization
Chemical Reactions Analysis
1,3-Dichloro-5,7-difluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Dichloro-5,7-difluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique biological activities make it a valuable tool in biological research, particularly in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptorsThe pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
1,3-Dichloro-6,7-difluoroisoquinoline
- Structure : Chlorine at positions 1 and 3; fluorine at 6 and 7.
- Key Differences: Fluorine substituents at positions 6 and 7 instead of 5 and 7.
- Reactivity : Fluorine at position 6 may deactivate the ring toward electrophilic substitution compared to the 5,7-difluoro analog.
- Source : EN 300-345962 (CAS data) .
3-Chloro-6,7-difluoroisoquinoline
- Structure : Single chlorine at position 3; fluorine at 6 and 7.
- Key Differences : Lacks the 1-chloro substituent, reducing overall halogen density and electronic withdrawal.
- Applications : Likely less reactive in nucleophilic aromatic substitution due to fewer electron-withdrawing groups.
- Source : EN300-366396 .
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride
- Structure : Partially saturated ring (tetrahydro) with 5,7-dichloro and a carboxylic acid group at position 6.
- Key Differences : Saturation reduces aromaticity, impacting π-π stacking interactions critical in drug binding. The carboxylic acid moiety enhances water solubility but limits membrane permeability.
- Applications: Potential use in medicinal chemistry as a bioactive scaffold, differing from the fully aromatic target compound .
Physico-Chemical Properties
| Compound | Molecular Formula | Substituents | Water Solubility | Key Reactivity |
|---|---|---|---|---|
| 1,3-Dichloro-5,7-difluoroisoquinoline | C₉H₃Cl₂F₂N | Cl (1,3); F (5,7) | Low | High electrophilic substitution resistance; prone to nucleophilic displacement |
| 1,3-Dichloro-6,7-difluoroisoquinoline | C₉H₃Cl₂F₂N | Cl (1,3); F (6,7) | Low | Similar to above but with altered regioselectivity |
| 3-Chloro-6,7-difluoroisoquinoline | C₉H₄ClF₂N | Cl (3); F (6,7) | Moderate | Increased susceptibility to electrophilic attack |
| 5,7-Dichloro-tetrahydroisoquinoline | C₁₀H₈Cl₂NO₂ | Cl (5,7); saturated | Moderate | Enhanced solubility due to tetrahydro structure and carboxylic acid |
Q & A
Q. What are the recommended synthetic routes for 1,3-dichloro-5,7-difluoroisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves halogenation and fluorination of isoquinoline precursors. For example, selective substitution of chlorine and fluorine atoms can be achieved using cesium fluoride (CsF) in deuterated dimethyl sulfoxide (DMSO-d6) under controlled temperatures (e.g., 80–100°C). Reaction time and solvent polarity critically impact regioselectivity; prolonged heating may lead to side products like over-halogenated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound with >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm halogen positions and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHClFN; theoretical mass: 220.04 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
Q. What in vitro assays are suitable for initial evaluation of its antimicrobial activity?
- Methodological Answer: Conduct minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Prepare serial dilutions (0.1–100 µM) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and measure optical density (OD). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to validate results .
Advanced Research Questions
Q. How does the substitution pattern of chlorine and fluorine atoms influence its reactivity in cross-coupling reactions?
- Methodological Answer: The 1,3-dichloro-5,7-difluoro configuration creates electron-deficient sites at C-1 and C-3, enabling Suzuki-Miyaura couplings with aryl boronic acids. Fluorine atoms at C-5 and C-7 enhance stability against nucleophilic attack. Optimize palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous THF at 60°C. Monitor reaction progress via TLC and isolate products using flash chromatography. Computational DFT studies can predict reactive sites by analyzing Fukui indices .
Q. How can conflicting IC50_{50}50 values for anticancer activity across studies be resolved?
- Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:
- Cell Lines : Use authenticated lines (e.g., MCF-7 for breast cancer) from repositories like ATCC.
- Compound Solubility : Pre-dissolve in DMSO (final concentration ≤0.1%) and confirm stability via LC-MS.
- Assay Duration : 48–72 hours incubation to capture apoptosis (e.g., Annexin V/PI staining).
- Data Normalization : Include reference compounds (e.g., doxorubicin) and validate with dose-response curves (4-parameter logistic model) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against validated targets (e.g., topoisomerase II). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Use cryo-EM or X-ray structures (PDB: 5GWK) for receptor modeling. Validate binding poses with molecular dynamics simulations (GROMACS, 100 ns) to assess stability of halogen bonding (Cl/F···protein interactions). Compare results with mutagenesis studies to confirm critical residues .
Key Research Considerations
- Contradictions in Evidence : While reports anticancer IC values, discrepancies may arise from differences in assay protocols. Always cross-validate with orthogonal methods (e.g., Western blot for apoptosis markers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
